Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-
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Overview
Description
Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- is a complex organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of a phenol group substituted with chlorine, fluorine, and a trifluoromethyl isoxazole moiety. The unique structural features of this compound make it an important building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. One common method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for a 24-hour reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the isoxazole ring.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Mechanism of Action
The mechanism of action of Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and isoxazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenol: A related compound with similar halogenation but lacking the isoxazole ring.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but differs in the position and absence of other substituents.
Uniqueness
Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- is unique due to the combination of its substituents, which impart specific chemical and biological properties
Properties
CAS No. |
653569-94-9 |
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Molecular Formula |
C10H4ClF4NO2 |
Molecular Weight |
281.59 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C10H4ClF4NO2/c11-5-2-6(12)4(1-8(5)17)7-3-9(18-16-7)10(13,14)15/h1-3,17H |
InChI Key |
IUCILBOMQVKXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)C2=NOC(=C2)C(F)(F)F |
Origin of Product |
United States |
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